molecular formula C8H10 B008413 Ethylbenzene-2,3,4,5,6-D5 CAS No. 20302-26-5

Ethylbenzene-2,3,4,5,6-D5

Cat. No.: B008413
CAS No.: 20302-26-5
M. Wt: 111.2 g/mol
InChI Key: YNQLUTRBYVCPMQ-DKFMXDSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylbenzene-2,3,4,5,6-D5 is a deuterium-labeled derivative of ethylbenzene, where five hydrogen atoms on the benzene ring are replaced with deuterium atoms. This compound is primarily used as a stable isotope-labeled compound in various scientific research applications .

Biochemical Analysis

Biochemical Properties

Ethylbenzene-2,3,4,5,6-D5 interacts with various enzymes and proteins in biochemical reactions . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Cellular Effects

It is known that ethylbenzene, the parent compound of this compound, can cause mild hepatic dysfunction .

Molecular Mechanism

It is known that the parent compound, ethylbenzene, undergoes oxidation in the presence of certain enzymes . The resulting products include acetophenone, benzaldehyde, and benzoic acid .

Temporal Effects in Laboratory Settings

It is known that the parent compound, ethylbenzene, can cause mild hepatic dysfunction over time .

Dosage Effects in Animal Models

It is known that the parent compound, ethylbenzene, can cause mild hepatic dysfunction in rats at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathway of ethylbenzene . The anaerobic degradation of ethylbenzene is initiated by a dehydrogenation of ethylbenzene to 1-phenyl ethanol, and subsequent conversion to benzoate (or benzoyl-CoA) .

Transport and Distribution

It is known that the parent compound, ethylbenzene, is relatively water-soluble , suggesting that it may be distributed throughout the cell via the cytoplasm.

Subcellular Localization

Given its water solubility , it is likely to be found throughout the cell, including in the cytoplasm.

Preparation Methods

Ethylbenzene-2,3,4,5,6-D5 can be synthesized through several methods. One common synthetic route involves the activation of the C-F bond in fluoroethane using aluminum chlorofluoride and tri-n-butyl-tin hydride in benzene-d6 at 70°C. This reaction, conducted under Schlenk conditions, yields this compound with a high yield of 97% . Industrial production methods typically involve similar catalytic processes to ensure high purity and yield.

Chemical Reactions Analysis

Ethylbenzene-2,3,4,5,6-D5 undergoes various chemical reactions, including:

    Oxidation: Catalytic oxidation of this compound can produce acetophenone, benzaldehyde, and benzoic acid.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.

Scientific Research Applications

Comparison with Similar Compounds

Ethylbenzene-2,3,4,5,6-D5 is unique due to its deuterium labeling, which distinguishes it from other ethylbenzene derivatives. Similar compounds include:

These compounds are used for similar purposes in scientific research but differ in the extent and position of deuterium labeling, which can affect their physical and chemical properties.

Biological Activity

Ethylbenzene-2,3,4,5,6-D5 (CAS No. 20302-26-5) is a deuterated isotopomer of ethylbenzene, which has been utilized in various biological and toxicological studies to understand the effects of ethylbenzene exposure. This article reviews the biological activity of this compound based on diverse sources, including toxicological profiles, metabolic pathways, and case studies.

  • Molecular Formula : C8H5D5
  • Molecular Weight : 111.2 g/mol
  • CAS Number : 20302-26-5

Toxicological Profile

The National Toxicology Program (NTP) has conducted extensive studies on ethylbenzene's biological effects. Key findings from these studies include:

  • Carcinogenicity : Ethylbenzene has shown evidence of carcinogenic activity in laboratory animals. In male F344/N rats exposed to high concentrations (750 ppm), there was a significant increase in renal tubule adenomas and hyperplasia. Female rats also exhibited increased incidences of renal tubule adenomas .
  • Survival and Body Weight Impact : The survival rates of male rats in the highest exposure group were significantly lower than those of control groups. Body weights were generally reduced in exposed groups starting from week 20 .
  • Pathological Findings : In B6C3F1 mice, exposure resulted in increased incidences of alveolar/bronchiolar adenomas and hepatocellular neoplasms in females .

Ethylbenzene undergoes metabolic transformation primarily via cytochrome P450 enzymes. The metabolic pathways include:

  • Hydroxylation : Ethylbenzene is subject to hydroxylation reactions leading to the formation of various metabolites. Studies have demonstrated that deuterated forms like this compound can be used to trace metabolic pathways due to the distinct mass differences imparted by deuterium labeling .
  • Toxicity Mechanisms : The mechanisms of toxicity associated with ethylbenzene include oxidative stress and the formation of reactive metabolites that can lead to cellular damage and carcinogenesis .

Study on Inhalation Exposure

A two-year inhalation study revealed that male rats exposed to ethylbenzene showed significant increases in renal tubule neoplasms and other pathological changes compared to controls. The study highlighted the dose-response relationship between exposure levels and adverse health effects .

Research on Aromatic Hydroxylation

Research involving ethylbenzene as a substrate for hydroxylation reactions demonstrated that its reactivity could be influenced by the presence of deuterium. This research aids in understanding the metabolic pathways and potential toxicological implications when using isotopically labeled compounds like this compound .

Summary Table of Biological Effects

Biological EffectObservations
CarcinogenicityIncreased renal tubule neoplasms in rats
Survival RatesDecreased in high-exposure groups
Body WeightReduced in exposed groups
Metabolic PathwaysHydroxylation via cytochrome P450
Toxicity MechanismsOxidative stress and reactive metabolite formation

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQLUTRBYVCPMQ-DKFMXDSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20302-26-5
Record name 20302-26-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylbenzene-2,3,4,5,6-D5
Reactant of Route 2
Ethylbenzene-2,3,4,5,6-D5
Reactant of Route 3
Ethylbenzene-2,3,4,5,6-D5
Reactant of Route 4
Ethylbenzene-2,3,4,5,6-D5
Reactant of Route 5
Ethylbenzene-2,3,4,5,6-D5
Reactant of Route 6
Ethylbenzene-2,3,4,5,6-D5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.